2-Acetamido-2-cyclopentylacetic acid
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Overview
Description
2-Acetamido-2-cyclopentylacetic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol It is characterized by the presence of an acetamido group and a cyclopentyl ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-2-cyclopentylacetic acid typically involves the reaction of cyclopentylamine with acetic anhydride to form N-acetylcyclopentylamine. This intermediate is then subjected to a carboxylation reaction to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-2-cyclopentylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted acetamido derivatives.
Scientific Research Applications
2-Acetamido-2-cyclopentylacetic acid finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-cyclopentylacetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing biochemical pathways related to inflammation and pain. The acetamido group may play a crucial role in binding to target proteins, thereby altering their function .
Comparison with Similar Compounds
- 2-Acetamido-2-cyclohexylacetic acid
- 2-Acetamido-2-phenylacetic acid
- 2-Acetamido-2-methylacetic acid
Comparison: 2-Acetamido-2-cyclopentylacetic acid is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-acetamido-2-cyclopentylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(11)10-8(9(12)13)7-4-2-3-5-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAXMWOBFBJFRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CCCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585372 |
Source
|
Record name | Acetamido(cyclopentyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2521-83-7 |
Source
|
Record name | Acetamido(cyclopentyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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